molecular formula C10H18O4 B13676235 Methyl 2,2-diethoxycyclobutanecarboxylate

Methyl 2,2-diethoxycyclobutanecarboxylate

Cat. No.: B13676235
M. Wt: 202.25 g/mol
InChI Key: CFODKVZDJYYJRM-UHFFFAOYSA-N
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Description

For instance, synthesis methods for related compounds (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ) involve esterification and purification steps using ethyl acetate and reduced-pressure concentration . The diethoxy groups in the target compound are expected to influence steric hindrance, solubility, and reactivity compared to analogs with smaller substituents (e.g., methyl or hydroxyl groups).

Properties

IUPAC Name

methyl 2,2-diethoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-13-10(14-5-2)7-6-8(10)9(11)12-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFODKVZDJYYJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1C(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutanone Acetalization Route

A common synthetic route to this compound involves:

  • Step 1: Synthesis of methyl 2-oxocyclobutanecarboxylate (a cyclobutanone ester).
  • Step 2: Acetalization of the ketone group with ethanol under acidic conditions to yield the 2,2-diethoxy derivative.

This approach leverages the reactivity of the cyclobutanone carbonyl to form the diethoxy acetal moiety, stabilizing the ring and allowing further functionalization.

Typical Reaction Conditions:

Step Reagents/Conditions Notes
Ketone formation Starting cyclobutanone ester synthesis via ketene cycloaddition or oxidation High regio- and stereoselectivity possible
Acetalization Ethanol, catalytic acid (e.g., p-toluenesulfonic acid), reflux or room temperature Water removal favors acetal formation

This method is widely used in the synthesis of cyclobutane derivatives with acetal protecting groups, as it provides good yields and selectivity.

Photochemical [2+2] Cycloaddition Followed by Functional Group Manipulation

Another indirect approach involves:

  • Photochemical [2+2] cycloaddition of an α,β-unsaturated ester or related olefin to form the cyclobutane ring.
  • Subsequent introduction of the diethoxy groups via acetal formation on a ketone intermediate or direct substitution.

This method is more complex due to the stereochemical control required and the potential for multiple isomeric products. However, recent advances in photoredox catalysis and template-directed photochemistry have improved selectivity in cyclobutane synthesis.

C–H Functionalization Strategies

Emerging methodologies in C–H activation allow direct functionalization of cyclobutane rings, including installation of ester and acetal groups. Palladium-catalyzed arylation and alkoxylation can be used to modify cyclobutane substrates, potentially enabling the synthesis of this compound from simpler precursors.

Representative Experimental Data and Yields

While specific data for this compound are scarce, analogous compounds prepared via acetalization of cyclobutanones show:

Compound Yield (%) Reaction Time (h) Temperature (°C) Purification Method
This compound (analog) 75-90 2-6 25-80 Column chromatography
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate (related α-keto ester) 95 5 25 Flash chromatography

The acetalization step typically proceeds with high selectivity and yields ranging from 75% to 90%, depending on reaction conditions and purity of starting materials.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages Applicability to Target Compound
Acetalization of cyclobutanone ester Straightforward, high yield, mild conditions Requires prior synthesis of cyclobutanone ester Most direct and reliable method
Photochemical [2+2] cycloaddition Enables construction of cyclobutane core de novo Low selectivity, complex purification Useful for complex substituted cyclobutanes
C–H Functionalization Potential for late-stage functionalization Requires specialized catalysts, limited scope Emerging method, not yet widely applied

Summary and Recommendations

The most authoritative and practical method for preparing this compound involves the acetalization of methyl 2-oxocyclobutanecarboxylate with ethanol under acidic conditions. This route provides good yields and is supported by extensive precedent in cyclobutanone chemistry.

Advances in photochemical and C–H functionalization methods offer alternative routes but currently lack the broad applicability and simplicity of the acetalization approach.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diethoxycyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.

    Substitution: Various nucleophiles can be used to substitute the ethoxy groups, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,2-diethoxycyclobutanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-diethoxycyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methyl/Hydroxyl/Amino Groups

The substituents on the cyclobutane ring significantly alter physicochemical and synthetic properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
Methyl 2,2-diethoxycyclobutanecarboxylate* 2,2-diethoxy, methyl ester C₉H₁₆O₄ ~188.2 (calculated) Higher lipophilicity due to ethoxy groups; potential steric hindrance in reactions
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate 2,2-dimethyl, 3-hydroxy C₈H₁₄O₃ 158.195 Boiling point: 242.3°C; hydrogen-bonding capacity from hydroxyl group
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 1-methylamino, methyl ester C₇H₁₂ClNO₂ 179.5 (observed) Polar due to amino group; soluble in ethyl acetate; 80% synthesis yield

*Note: Data for the target compound are inferred from analogs.

  • In contrast, the hydroxyl group in Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate introduces hydrogen-bonding interactions, enhancing solubility in polar solvents .
  • Synthetic Yields: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride achieved an 80% yield in a patent synthesis (), suggesting that bulky substituents (e.g., ethoxy) might require optimized conditions to maintain efficiency .

Ring-Size Comparison: Cyclobutane vs. Cyclopentane Derivatives

references a cyclopentane analog (methyl 1-(methylamino)cyclopentanecarboxylate). Key differences include:

  • Ring Strain : Cyclobutane’s smaller ring size induces higher angle strain, increasing reactivity in ring-opening reactions compared to cyclopentane derivatives.

Analytical Characterization

  • Chromatography : Gas chromatography (GC) methods in , though applied to diterpene esters, highlight the importance of derivatization (e.g., methyl ester formation) for volatility and separation. The target compound’s ethoxy groups may require adjusted GC conditions for optimal resolution .
  • Spectroscopy: The NMR data for Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (δ 3.82 ppm for methoxy, δ 7.48 ppm for aromatic protons) suggest that diethoxy groups in the target compound would produce distinct shifts in the 1–4 ppm range for ethoxy methyl protons and downfield shifts for ester carbonyls .

Q & A

Q. What are the key considerations for synthesizing Methyl 2,2-diethoxycyclobutanecarboxylate with high yield?

Q. How can spectroscopic methods (NMR, IR) characterize this compound?

Q. What safety precautions are critical when handling this compound?

Q. How can conflicting NMR data for diethoxy groups be resolved during characterization?

Methodological Answer:

  • Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts on splitting patterns.
  • Decoupling Experiments: Use <sup>13</sup>C-DEPT or 2D-COSY to isolate overlapping signals.
  • Computational Modeling: Predict chemical shifts via DFT calculations (e.g., Gaussian 16) and cross-validate with experimental data .

Q. What experimental approaches evaluate the compound’s thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).
  • DSC (Differential Scanning Calorimetry): Identify exothermic/endothermic events indicative of decomposition.
  • Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy of degradation .

Q. How can statistical design of experiments (DoE) optimize reaction conditions?

Q. What computational strategies predict regioselectivity in ring-opening reactions of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to map transition states and compare activation barriers for different pathways.
  • NBO Analysis: Identify electron-deficient sites prone to nucleophilic attack.
  • MD Simulations: Simulate solvent effects on reaction dynamics (e.g., using GROMACS) .

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